molecular formula C29H43N3O2 B14311270 Olivoretin E CAS No. 110187-21-8

Olivoretin E

Cat. No.: B14311270
CAS No.: 110187-21-8
M. Wt: 465.7 g/mol
InChI Key: XVXFTYXRGYNKBI-JKRNNPMPSA-N
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Description

Olivoretin E is a terpenoid indole alkaloid, a class of compounds known for their complex structures and significant biological activities. It is derived from the teleocidin family, which are natural products isolated from various Streptomyces species. These compounds are known for their potent activation of protein kinase C, a key enzyme involved in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olivoretin E involves several steps, starting from simpler indole derivatives One common route includes the prenylation of indole derivatives followed by cyclization and further functionalization

Industrial Production Methods

Industrial production of this compound is typically achieved through fermentation processes using Streptomyces species. These bacteria are cultured under specific conditions that promote the production of this compound and related compounds. The fermentation broth is then extracted and purified using chromatographic techniques to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Olivoretin E undergoes various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

Olivoretin E has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying complex natural product synthesis and biosynthesis.

    Biology: It serves as a tool for studying protein kinase C activation and its role in cellular signaling pathways.

    Medicine: Due to its biological activity, this compound is investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new pharmaceuticals and as a lead compound for drug discovery.

Mechanism of Action

Olivoretin E exerts its effects primarily through the activation of protein kinase C. This enzyme plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of protein kinase C by this compound involves the binding of the compound to the enzyme, leading to a conformational change that enhances its activity.

Comparison with Similar Compounds

Similar Compounds

    Teleocidin B: Another member of the teleocidin family, known for its potent protein kinase C activation.

    Lyngbyatoxin A: A related compound with similar biological activities.

    Ergotamine: A terpenoid indole alkaloid with vasoconstrictive properties.

    Vinblastine: An anti-cancer compound derived from indole alkaloids.

Uniqueness

Olivoretin E is unique due to its specific structure and the presence of certain functional groups that confer distinct biological activities. Its ability to activate protein kinase C with high potency makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

110187-21-8

Molecular Formula

C29H43N3O2

Molecular Weight

465.7 g/mol

IUPAC Name

(6S,9S,14R,17R)-17-tert-butyl-14-ethenyl-6-(methoxymethyl)-10,14-dimethyl-9-propan-2-yl-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one

InChI

InChI=1S/C29H43N3O2/c1-10-29(7)12-11-20(28(4,5)6)24-21(29)14-22-23-18(15-30-25(23)24)13-19(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17,19-20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t19-,20-,26-,29-/m0/s1

InChI Key

XVXFTYXRGYNKBI-JKRNNPMPSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4[C@H](CC[C@](C4=CC(=C23)N1C)(C)C=C)C(C)(C)C)COC

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C4C(CCC(C4=CC(=C23)N1C)(C)C=C)C(C)(C)C)COC

Origin of Product

United States

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